molecular formula C21H36N3O4S+ B039347 Cmc-cdi CAS No. 118845-97-9

Cmc-cdi

Cat. No. B039347
M. Wt: 426.6 g/mol
InChI Key: GWYOLUOGOHTLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cmc-cdi, also known as carbodiimide, is a chemical compound that is widely used in scientific research as a cross-linking agent. It is a water-soluble compound that is used to create covalent bonds between molecules. Cmc-cdi is commonly used in biochemistry, biotechnology, and materials science research.

Mechanism Of Action

Cmc-cdi works by reacting with functional groups on the surface of molecules, such as carboxylic acids and amines. The reaction forms a covalent bond between the molecules, which creates a cross-linked network. This network can be used to study the structure and function of biomolecules, as well as to create materials with specific properties.

Biochemical And Physiological Effects

Cmc-cdi has been shown to have a low toxicity and is generally considered safe for use in scientific research. However, it can react with functional groups on the surface of cells and tissues, which can affect their structure and function. Therefore, it is important to use cmc-cdi in a controlled manner and to carefully monitor its effects on cells and tissues.

Advantages And Limitations For Lab Experiments

The advantages of using cmc-cdi in lab experiments include its ability to create covalent bonds between molecules, its ease of use, and its low toxicity. However, there are also some limitations to its use. For example, cmc-cdi can react with functional groups on the surface of cells and tissues, which can affect their structure and function. Additionally, cmc-cdi can be expensive and may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for research involving cmc-cdi. Some possible areas of research include the development of new cross-linking agents, the use of cmc-cdi in the synthesis of new materials for biomedical applications, and the study of the effects of cmc-cdi on cells and tissues. Additionally, there may be opportunities to use cmc-cdi in the development of new diagnostic and therapeutic agents for a variety of diseases. Overall, cmc-cdi is a versatile and important tool for scientific research, with many potential applications in the future.

Synthesis Methods

Cmc-cdi can be synthesized through the reaction of dicyclohexylCmc-cdi with water. The reaction produces a white, crystalline powder that is highly soluble in water. The synthesis of cmc-cdi is relatively simple, and the compound is readily available from chemical suppliers.

Scientific Research Applications

Cmc-cdi is widely used in scientific research as a cross-linking agent. It is used to create covalent bonds between molecules, which can be used to study the structure and function of biomolecules. Cmc-cdi is commonly used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the preparation of hydrogels and other materials for biomedical applications.

properties

CAS RN

118845-97-9

Product Name

Cmc-cdi

Molecular Formula

C21H36N3O4S+

Molecular Weight

426.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide

InChI

InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1;

InChI Key

GWYOLUOGOHTLCQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N

synonyms

1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
CMC-CDI
N-cyclohexyl-N'-2-morpholinoethyl-carbodiimide-methyl-4-toluolsulfonate

Origin of Product

United States

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